

# pKa values and acidic character of thiosulfuric acid

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## Compound of Interest

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An In-depth Technical Guide on the pKa Values and Acidic Character of **Thiosulfuric Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of **thiosulfuric acid** ( $\text{H}_2\text{S}_2\text{O}_3$ ), with a focus on its pKa values, inherent instability, and the experimental and computational methodologies used to characterize it.

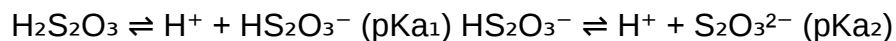
## Introduction to Thiosulfuric Acid

**Thiosulfuric acid** is a sulfur oxoacid that, despite its simple formula, is a highly labile and unstable compound.[1] Its salts, known as thiosulfates, are stable and widely used, but the free acid readily decomposes, particularly in aqueous solutions.[2][3][4] The decomposition products are varied and depend on the reaction conditions, including sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates.[2][3] This inherent instability is a defining feature of its chemical and acidic character.

The acidic nature of **thiosulfuric acid** is significant, as it is a strong diprotic acid.[1] Understanding its dissociation constants is crucial for predicting its behavior in various chemical and biological systems, although its transient nature makes direct experimental measurement challenging.

## pKa Values and Dissociation of Thiosulfuric Acid

**Thiosulfuric acid** is a diprotic acid, meaning it can donate two protons in successive dissociation steps. The equilibrium for these dissociations can be represented as follows:



The reported pKa values for **thiosulfuric acid** indicate that it is a strong acid.

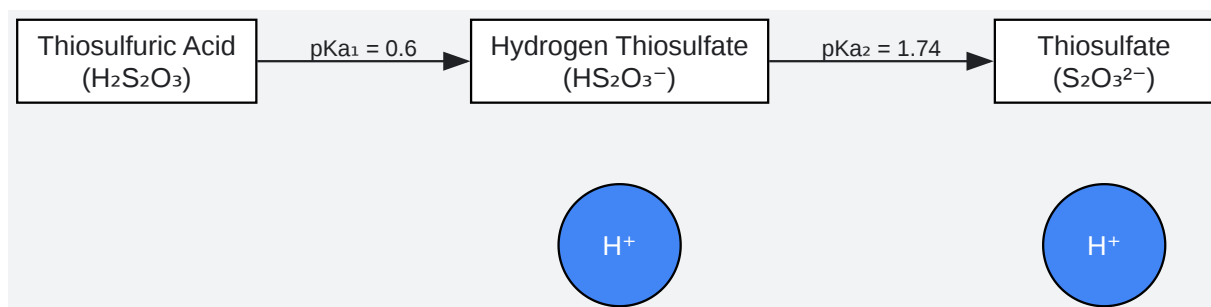
## Data Presentation: pKa Values of Thiosulfuric Acid

Dissociation Step	pKa Value	Reference
pKa <sub>1</sub>	0.6	[1][2][3]
pKa <sub>2</sub>	1.74	[1][2][3]

These values highlight that the first dissociation is stronger than the second, a common trend for polyprotic acids.

## Visualization of Dissociation Pathway

The two-step dissociation of **thiosulfuric acid** can be visualized as a signaling pathway.



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Dissociation pathway of **thiosulfuric acid**.

## Acidic Character and Structural Considerations

The acidic character of **thiosulfuric acid** is intrinsically linked to its molecular structure and the presence of tautomers. Computational studies have shown that **thiosulfuric acid** can exist in two tautomeric forms:

- SH/OH tautomer ( $\text{HSSO}_3\text{H}$ ): This form is the most stable in the gas phase.<sup>[2]</sup>
- OH/OH tautomer ( $\text{S}_2\text{O}_2(\text{OH})_2$ ): This form is favored in aqueous environments.<sup>[2]</sup>

The equilibrium between these tautomers in solution influences the acid's properties and its propensity to decompose. The acidification of thiosulfate salts in aqueous solution leads to the formation of **thiosulfuric acid**, which then rapidly decomposes. This decomposition is a key aspect of its acidic character in practical terms.

## Experimental and Computational Protocols

Due to the high instability of **thiosulfuric acid**, direct experimental determination of its pKa values is exceptionally challenging. The reported values are likely derived from a combination of theoretical calculations and experimental data from related, more stable compounds.

### Experimental Protocol: Stopped-Flow Spectrophotometry

For highly unstable compounds like **thiosulfuric acid**, fast kinetic methods are necessary to study their properties before significant decomposition occurs. Stopped-flow spectrophotometry is a suitable technique for monitoring rapid reactions in solution.<sup>[5][6][7][8]</sup>

Objective: To estimate the pKa of **thiosulfuric acid** by monitoring the rapid decomposition of thiosulfate solutions upon acidification.

Methodology:

- Reagent Preparation:
  - A series of buffer solutions with known pH values are prepared.
  - A stock solution of a stable thiosulfate salt (e.g., sodium thiosulfate) is prepared.
- Stopped-Flow Instrument Setup:
  - The stopped-flow apparatus is equipped with a UV-Vis spectrophotometer.<sup>[8]</sup>

- One syringe is filled with the thiosulfate solution, and the other with a buffer solution of a specific pH.
- Data Acquisition:
  - The two solutions are rapidly mixed in the observation cell of the stopped-flow instrument.
  - The change in absorbance over time is monitored at a wavelength where one of the decomposition products (e.g., colloidal sulfur) or the thiosulfate ion absorbs. The reaction is monitored on a millisecond timescale.<sup>[6]</sup>
- Kinetic Analysis:
  - The initial rate of the decomposition reaction is determined from the absorbance data for each pH value.
  - By plotting the initial reaction rates against the pH of the buffer solutions, a pH-rate profile is generated. The inflection point of this curve can be related to the pKa of the acid.

## Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for predicting the pKa values of unstable molecules. Density Functional Theory (DFT) is a common method for such calculations.<sup>[4]</sup>

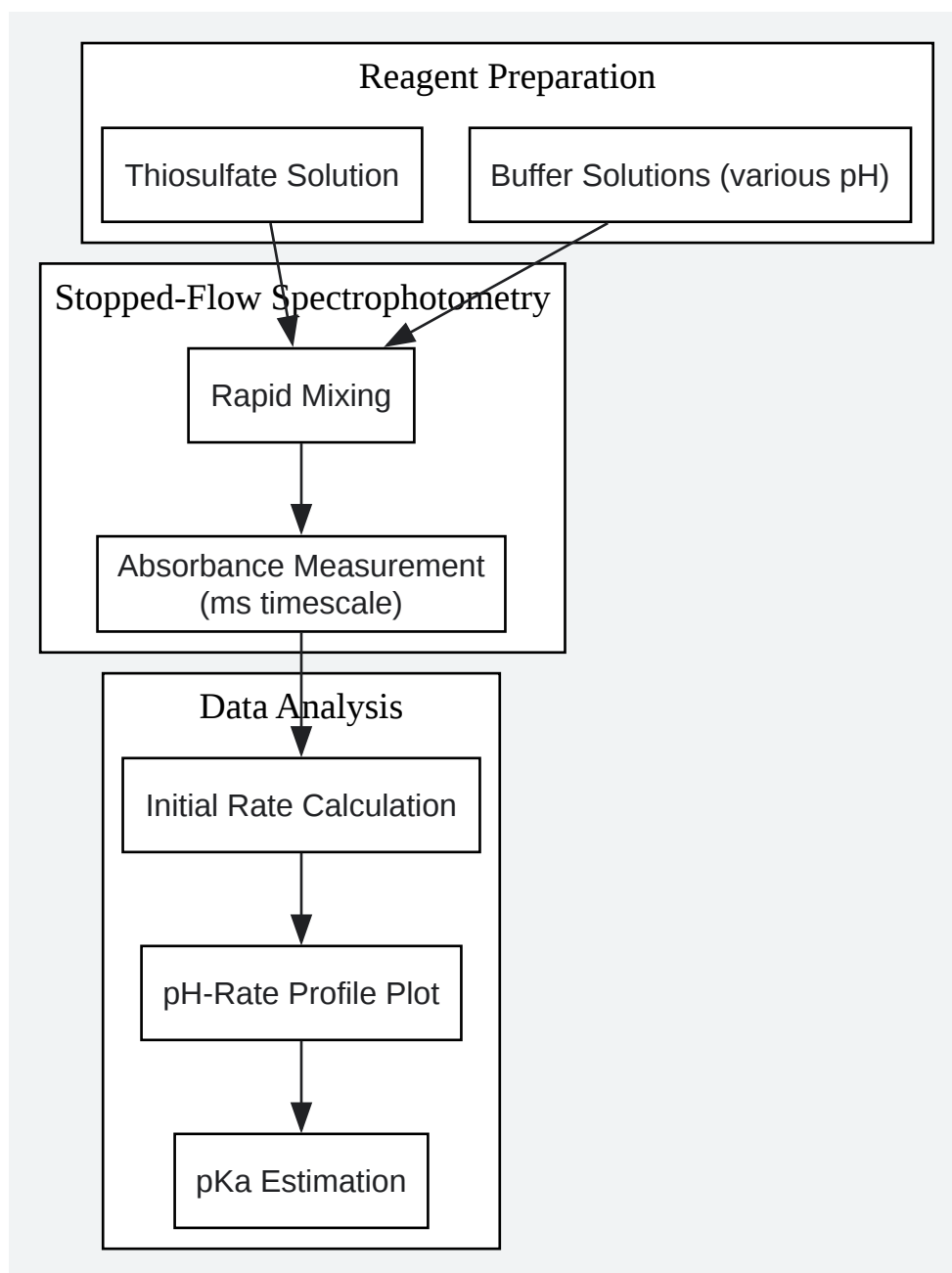
Objective: To calculate the pKa values of **thiosulfuric acid** using a thermodynamic cycle.

Methodology:

- Structure Optimization:
  - The geometries of the acid ( $\text{H}_2\text{S}_2\text{O}_3$ ), its conjugate base ( $\text{HS}_2\text{O}_3^-$ ), and its dianion ( $\text{S}_2\text{O}_3^{2-}$ ) are optimized in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP with a basis set like 6-31+G(d,p)).<sup>[4]</sup>
- Gibbs Free Energy Calculation:

- The Gibbs free energies of the optimized structures are calculated in both the gas phase and the solvated state.
- pKa Calculation using a Thermodynamic Cycle:
  - The pKa is calculated using the following equation, which relates the free energy change of dissociation in solution to the pKa:  $pKa = (\Delta G_{solv}) / (2.303 * RT)$  where  $\Delta G_{solv}$  is the standard Gibbs free energy change of the acid dissociation in the solvent, R is the gas constant, and T is the temperature.
  - $\Delta G^*_{solv}$  is determined using a thermodynamic cycle that involves the gas-phase acidity and the solvation free energies of the species involved.

## Visualization of Experimental Workflow



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Workflow for pKa estimation using stopped-flow.

## Conclusion

**Thiosulfuric acid** is a strong, diprotic acid with pKa values of 0.6 and 1.74. Its most notable characteristic is its extreme instability in aqueous solutions, which dictates its chemical behavior and presents significant challenges for direct experimental characterization. The study of its acidic properties relies heavily on fast kinetic techniques, such as stopped-flow

spectrophotometry, and computational methods like Density Functional Theory. A thorough understanding of its dissociation constants and decomposition pathways is essential for researchers and professionals working with thiosulfates and related sulfur compounds in various scientific and industrial applications.

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